molecular formula C9H19Cl2N4O4P B15184398 Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide CAS No. 97139-13-4

Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide

Cat. No.: B15184398
CAS No.: 97139-13-4
M. Wt: 349.15 g/mol
InChI Key: IRKDAKIRTLSZFV-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organophosphorus compound It is known for its unique structure, which includes a urea moiety and a phosphoramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It serves as a building block for more complex molecules.

Biology

In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs.

Medicine

Medically, the compound is explored for its cytotoxic properties, which can be harnessed to target cancer cells selectively. Its unique structure allows it to interact with specific molecular targets in cancer cells.

Industry

Industrially, the compound is used in the production of specialized polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets include DNA strands and associated enzymes involved in replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another phosphoramide compound used in chemotherapy.

    Ifosfamide: A structural analog with similar anticancer properties.

    Melphalan: An alkylating agent with a different mechanism but similar applications.

Uniqueness

Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structure, which combines a urea moiety with a phosphoramide group

Properties

CAS No.

97139-13-4

Molecular Formula

C9H19Cl2N4O4P

Molecular Weight

349.15 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-6-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea

InChI

InChI=1S/C9H19Cl2N4O4P/c1-7-6-8(15(17)9(12)16)13-20(18,19-7)14(4-2-10)5-3-11/h7-8,17H,2-6H2,1H3,(H2,12,16)(H,13,18)

InChI Key

IRKDAKIRTLSZFV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NP(=O)(O1)N(CCCl)CCCl)N(C(=O)N)O

Origin of Product

United States

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